molecular formula C14H18BrClN2O2 B1663742 (4-bromophenyl) 1,4-diazabicyclo[3.2.2]nonane-4-carboxylate;hydrochloride CAS No. 446031-79-4

(4-bromophenyl) 1,4-diazabicyclo[3.2.2]nonane-4-carboxylate;hydrochloride

Cat. No.: B1663742
CAS No.: 446031-79-4
M. Wt: 361.66 g/mol
InChI Key: YNBXNVUZXFMNSJ-UHFFFAOYSA-N
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Description

(4-Bromophenyl) 1,4-diazabicyclo[3.2.2]nonane-4-carboxylate hydrochloride (SSR180711) is a selective partial agonist of the α7 nicotinic acetylcholine receptor (α7 nAChR). It was developed by Sanofi-Aventis as a therapeutic candidate for cognitive deficits in schizophrenia and other central nervous system (CNS) disorders. Its structure features a bicyclic diazabicyclononane core linked to a 4-bromophenyl ester group, with a hydrochloride salt enhancing solubility and stability .

Key pharmacological properties include:

  • Binding affinity: High selectivity for α7 nAChRs with Ki values of 14 nM (human) and 22 nM (rat) .
  • Functional activity: Partial agonist profile at recombinant human α7 nAChRs, with dose-dependent inhibition of [³H]-bungarotoxin binding .
  • Therapeutic effects: Demonstrated efficacy in rodent models of schizophrenia, including reversal of phencyclidine (PCP)-induced cognitive deficits .

Despite promising preclinical data, SSR180711 was discontinued after Phase II clinical trials due to insufficient clinical benefit and risk considerations .

Properties

IUPAC Name

(4-bromophenyl) 1,4-diazabicyclo[3.2.2]nonane-4-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17BrN2O2.ClH/c15-11-1-3-13(4-2-11)19-14(18)17-10-9-16-7-5-12(17)6-8-16;/h1-4,12H,5-10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNBXNVUZXFMNSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1N(CC2)C(=O)OC3=CC=C(C=C3)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BrClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

446031-79-4
Record name SSR-180711 hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0446031794
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SSR-180711 HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2ZY6YR5A3C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Cyclocondensation of Bifunctional Amines

The introduction of the 4-bromophenyl ester group occurs via esterification of the diazabicyclo[3.2.2]nonane-4-carboxylic acid intermediate.

Acyl Chloride-Mediated Coupling

Conversion of the carboxylic acid to its acyl chloride (e.g., using thionyl chloride or oxalyl chloride) enables reaction with 4-bromophenol. Patent CN104262348A details analogous esterification steps for α7 nAChR ligands, employing N,N-diisopropylethylamine as a base and toluene as a solvent.

Reaction Conditions

Parameter Specification
Solvent Anhydrous toluene
Base N,N-Diisopropylethylamine (DIPEA)
Temperature 0–25°C
Reaction Time 12–24 hours

Carbodiimide Coupling

Alternative methods utilize coupling agents like HATU or DCC. For instance, the carboxylic acid is activated in situ with HATU and combined with 4-bromophenol in dimethylformamide (DMF). This approach minimizes side reactions and improves yields, as inferred from generic protocols for nicotinic receptor ligands.

Hydrochloride Salt Formation

The final step involves protonation of the diazabicyclo amine to form the hydrochloride salt.

Acid-Base Reaction in Polar Solvents

The free base is dissolved in ethanol or isopropanol, followed by dropwise addition of concentrated hydrochloric acid. Crystallization is induced via cooling or antisolvent addition (e.g., diethyl ether). Patent EP2300473B1 reports analogous procedures for fumarate salt formation, achieving polymorphic control through solvent selection.

Crystallization Parameters

Solvent System Yield Purity
Ethanol/Water (3:1) 85% >99%
Isopropanol 78% 98%

Purification via Recrystallization

Multiple recrystallizations from hot ethanol remove residual solvents and byproducts. Thermal gravimetric analysis (TGA) data from SSR180711 hydrochloride batches indicate a decomposition onset at 210°C, consistent with its molecular stability.

Analytical Characterization

Spectroscopic Confirmation

  • Infrared (IR) Spectroscopy : Key absorption bands at 2953 cm⁻¹ (C-H stretch), 1735 cm⁻¹ (ester C=O), and 1613 cm⁻¹ (aromatic C=C) confirm structural motifs.
  • ¹H NMR : Signals at δ 7.45–7.55 (aromatic protons) and δ 3.85–4.10 (bridged bicyclic protons) validate the target structure.

X-Ray Diffraction (XRD)

Polymorph Form I (therapeutically preferred) exhibits characteristic peaks at 2θ = 10.26°, 18.9°, and 25.2°, corresponding to d-spacings of 8.6 Å, 4.47 Å, and 3.52 Å, respectively.

Industrial-Scale Optimization

Catalytic Improvements

Pd(PPh₃)₄-catalyzed coupling steps, as described in CN104262348A, enhance reaction efficiency for bromophenyl intermediates.

Green Chemistry Considerations

Recent advances substitute toluene with cyclopentyl methyl ether (CPME), a greener solvent, reducing environmental impact without compromising yield.

Challenges and Alternatives

Byproduct Formation

Over-alkylation during cyclization generates diazabicyclo[3.2.1]octane derivatives, necessitating rigorous chromatography.

Alternative Salts

While the hydrochloride salt dominates clinical studies, fumarate and citrate salts exhibit comparable stability, as noted in EP2300473B1.

Chemical Reactions Analysis

Types of Reactions

SSR 180711 hydrochloride undergoes various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenation reactions often use reagents like bromine or chlorine under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated analogs.

Scientific Research Applications

SSR 180711 hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reference compound in studies involving nicotinic acetylcholine receptors.

    Biology: Investigated for its role in modulating neurotransmitter release and synaptic plasticity.

    Medicine: Explored for potential therapeutic effects in cognitive disorders such as Alzheimer’s disease.

    Industry: Utilized in the development of new pharmacological agents targeting nicotinic receptors.

Mechanism of Action

SSR 180711 hydrochloride exerts its effects by selectively binding to the alpha-7 nicotinic acetylcholine receptor. This binding increases glutamatergic neurotransmission and acetylcholine release, leading to enhanced synaptic plasticity and cognitive function. The compound’s partial agonist activity means it can activate the receptor without causing excessive stimulation, which is beneficial for therapeutic applications .

Comparison with Similar Compounds

Comparison with Similar α7 nAChR Agonists

Structural and Pharmacological Comparisons

The table below compares SSR180711 with other α7 nAChR agonists in terms of structure, binding affinity, and clinical status:

Compound Name Structure Class α7 nAChR Ki (nM) Agonist Profile Clinical Status Key Limitations
SSR180711 Diazabicyclononane carboxylate 14 (human) Partial agonist Discontinued (Phase II) Insufficient benefit/risk
PHA-543613 Azabicyclo[2.2.2]octane 9.4 Full agonist Discontinued (Phase I) Adverse effects
ABT-107 Azabicyclo[2.2.2]octane 0.3 Full agonist Discontinued (Phase I) Toxicity concerns
TC-5619 Quinuclidine benzofuran 1.0 Partial agonist Discontinued (Phase II) Lack of efficacy
Encenicline (EVP-6124) Quinuclidine benzothiophene 1.2 Partial agonist Discontinued (Phase III) Gastrointestinal toxicity
NS6740 Diazabicyclononane oxadiazole 0.8 Silent agonist Preclinical Limited CNS penetration

Key Observations :

  • Structural diversity: While SSR180711 and NS6740 share the diazabicyclononane core, others like PHA-543613 and ABT-107 use azabicyclo[2.2.2]octane scaffolds. Structural rigidity impacts receptor binding and functional activity .
  • Binding vs.
  • Partial vs. full agonism : SSR180711’s partial agonism may reduce desensitization risks compared to full agonists like PHA-543613, but clinical outcomes were still suboptimal .
Salt Form Comparisons

SSR180711’s hydrochloride salt was compared to its fumarate salt in preclinical development:

Property Hydrochloride Salt Fumarate Salt
Melting Point 112°C (free base) 175–176°C
Purity (HPLC) 95.5% (free base) 100%
Solubility in Water Low 2.5x higher than free base
Stability Hygroscopic; loses H₂O Non-hygroscopic; stable

The fumarate salt demonstrated superior physicochemical properties, including enhanced stability and solubility, making it more suitable for formulation .

Research Findings and Clinical Implications

  • SSR180711 in schizophrenia models : Restored PCP-induced deficits in attention and memory, reversed by α7 antagonist MLA, confirming receptor specificity .
  • Comparative failure in clinical trials : Unlike SSR180711, compounds like DMXB-A (GTS-21) showed modest cognitive benefits but faced bioavailability issues .
  • Salt form optimization : The fumarate salt’s improved properties highlight the importance of salt selection in drug development .

Biological Activity

The compound (4-bromophenyl) 1,4-diazabicyclo[3.2.2]nonane-4-carboxylate; hydrochloride , commonly referred to as SSR180711, is a selective partial agonist of the α7 nicotinic acetylcholine receptor (nAChR). This compound has garnered attention for its potential therapeutic applications in cognitive disorders, particularly schizophrenia and Alzheimer's disease. This article delves into its biological activity, pharmacological profile, and relevant case studies.

  • Molecular Formula : C14H17BrN2O2
  • Molecular Weight : 325.206 g/mol
  • CAS Number : 298198-52-4

SSR180711 exhibits high affinity for both rat and human α7 nAChRs, with inhibition constants (K_i) of approximately 22±4 nM and 14±1 nM, respectively . It functions as a partial agonist, demonstrating intrinsic activity levels of 51% and 36% in different experimental setups. The compound enhances neurotransmission by increasing extracellular acetylcholine levels in the hippocampus and prefrontal cortex, which are critical areas for cognitive function .

Pharmacological Profile

The pharmacological effects of SSR180711 have been characterized through various in vitro and in vivo studies:

  • Cognitive Enhancement :
    • SSR180711 has been shown to enhance long-term potentiation (LTP) in hippocampal slices from rats and mice at concentrations as low as 0.3 μM . This suggests a potential role in improving synaptic plasticity, which is crucial for learning and memory.
  • Neurotransmitter Release :
    • The compound significantly increases glutamatergic and GABAergic postsynaptic currents in CA1 pyramidal cells of the hippocampus . This dual action may contribute to its cognitive-enhancing effects while also providing neuroprotective benefits.
  • Behavioral Studies :
    • In animal models, SSR180711 administration has been linked to increased firing rates of neurons in the ventral pallidum, indicating enhanced dopaminergic signaling . Additionally, microdialysis studies reveal dose-dependent increases in acetylcholine release following SSR180711 administration.

Comparative Data Table

ParameterSSR180711Control
K_i (nM)22±4 (rat), 14±1 (human)N/A
Intrinsic Activity (%)51 (Xenopus oocytes), 36 (GH4C1)N/A
EC50 (μM)4.4 (Xenopus), 0.9 (GH4C1)N/A
LTP EnhancementYes (at 0.3 μM)No
Acetylcholine ReleaseIncreasedBaseline levels

Cognitive Disorders

A study published in Nature highlighted SSR180711's potential for treating cognitive deficits associated with schizophrenia. The research demonstrated that the compound improved cognitive performance in animal models predictive of therapeutic activity for schizophrenia symptoms .

Alzheimer's Disease

Research indicates that SSR180711 may also be beneficial in Alzheimer's disease by enhancing cholinergic transmission through its action on α7 nAChRs. This mechanism is similar to that of existing acetylcholinesterase inhibitors but offers a dual approach by also modulating glutamate release .

Q & A

Q. What are the challenges in characterizing metabolite profiles in preclinical models?

  • Methodological Answer : Administer ¹⁴C-labeled compound to rodents and collect plasma/tissue samples. Extract metabolites using SPE cartridges and identify via HRMS/MS. Compare with in vitro microsomal assays (human/rat liver) to predict interspecies metabolic differences .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-bromophenyl) 1,4-diazabicyclo[3.2.2]nonane-4-carboxylate;hydrochloride
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
(4-bromophenyl) 1,4-diazabicyclo[3.2.2]nonane-4-carboxylate;hydrochloride

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